2-Cyclohexyl-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-Cyclohexyl-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method is the Diels-Alder reaction, where a cyclohexene derivative reacts with a suitable dienophile under controlled conditions to form the desired isoindole structure. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and scalability. Purification of the final product is typically achieved through techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the isoindole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, affecting their function.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are modulated by the compound.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexyl-isoindole-1,3-dione: A simpler analog with similar structural features.
3a,4,7,7a-Tetrahydro-isoindole-1,3(2H)-dione: Another related compound with a different substitution pattern.
Uniqueness
2-Cyclohexyl-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione is unique due to its specific cyclohexyl substitution and the tetrahydro-4,7-methano-isoindole core structure. This unique combination of features may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-cyclohexyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-14-12-9-6-7-10(8-9)13(12)15(18)16(14)11-4-2-1-3-5-11/h6-7,9-13H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAMJXJYUHAUQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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